molecular formula C13H17N3O4S B4475944 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B4475944
M. Wt: 311.36 g/mol
InChI Key: FFUMJZXMBGGHJF-UHFFFAOYSA-N
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Description

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution or Ullmann coupling reactions.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached through sulfonation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Sodium borohydride in a suitable solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2-azetidinones: These compounds share the ethoxyphenyl group and have similar synthetic routes.

    1,2,4-oxadiazole derivatives: These compounds have the same oxadiazole ring and exhibit similar chemical properties.

Uniqueness

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxyphenyl and methanesulfonamide groups makes it a versatile compound for various scientific and industrial purposes.

Properties

IUPAC Name

N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-4-19-11-7-5-10(6-8-11)13-14-12(20-15-13)9-16(2)21(3,17)18/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMJZXMBGGHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
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N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

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